molecular formula C16H21BN2O3 B7956561 1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one

1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one

Cat. No.: B7956561
M. Wt: 300.2 g/mol
InChI Key: AOLGWFLIKFYFID-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline core substituted with dimethyl groups and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step involves the borylation of the quinoxaline derivative using a boronic acid or boronate ester in the presence of a palladium catalyst and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boron moiety can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides; often in the presence of a base or catalyst.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Quinoxaline derivatives with various functional groups.

Scientific Research Applications

1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Catalysis: The boron moiety in the compound can act as a catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one involves its interaction with molecular targets through its quinoxaline core and boron moiety. The quinoxaline core can intercalate with DNA, leading to potential anticancer effects. The boron moiety can participate in catalytic cycles, facilitating organic transformations. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing compound with different aromatic substitution.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boron moiety and an aniline group.

    4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: Another boron-containing compound with nitrophenyl and benzyl groups.

Uniqueness

1,3-Dimethyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one is unique due to its specific substitution pattern on the quinoxaline core and the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

1,3-dimethyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O3/c1-10-14(20)19(6)13-11(8-7-9-12(13)18-10)17-21-15(2,3)16(4,5)22-17/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGWFLIKFYFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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